![molecular formula C12H11F3O B1531832 1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol CAS No. 2098040-45-8](/img/structure/B1531832.png)
1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol
Overview
Description
1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol (hereafter referred to as “TFMPP”) is an important organic compound that has numerous applications in the scientific and industrial fields. It is a versatile compound that has been used in a variety of research applications, including synthetic organic chemistry, drug discovery, and materials science. TFMPP is a small molecule that has a simple structure, making it an ideal compound for numerous applications.
Scientific Research Applications
Vibrational Spectral Analysis
Compounds with trifluoro groups, such as 1,1,1-trifluoro-2-propanol, have been used in vibrational spectral analysis to study the characteristics of OH and OD groups .
Stereocontrolled Synthesis
Trifluoromethyl groups are often involved in stereocontrolled synthesis processes, such as the Claisen rearrangement of allyl 2-phenylsulfanyl-1-(trifluoromethyl) vinyl ethers .
Crystal Structure Determination
The crystal structures of compounds containing trifluoro groups can be determined to understand their physical properties better .
Biological Activity Studies
Trifluoromethylpyridines (TFMP) derivatives, which share the trifluoromethyl group with the compound , are studied for their unique physicochemical properties and biological activities .
properties
IUPAC Name |
1,1,1-trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c1-9-4-2-5-10(8-9)6-3-7-11(16)12(13,14)15/h2,4-5,8,11,16H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFANUWQWFOIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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